1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is a heterocyclic compound that features an isoxazole ring fused to a pyridine structure. This compound is notable for its carbonyl group attached to an ethyl chain, which contributes to its reactivity and potential biological activity. The molecular formula of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone is , and it has gained attention in medicinal chemistry due to its unique structural properties and biological implications.
This compound belongs to the class of isoxazolopyridines, characterized by the fusion of an isoxazole ring and a pyridine ring. Isoxazole itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The classification of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone as a heterocyclic compound highlights its importance in various chemical and biological applications, particularly in drug development.
Several methods have been reported for synthesizing 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone:
These synthetic routes are optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography.
The molecular structure of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone can be represented as follows:
The compound features:
Key Structural Data:
1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone participates in various chemical reactions typical of heterocycles:
These reactions are crucial for developing new derivatives with enhanced biological properties.
The mechanism of action for 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone primarily involves its interaction with specific molecular targets in biological systems. Research indicates that derivatives of this compound may act as enzyme inhibitors or modulators of neurotransmitter systems. For instance:
This modulation can have significant implications for treating neurological disorders.
1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone exhibits several notable physical and chemical properties:
Relevant Data:
These properties are essential for understanding the handling and application of this compound in laboratory settings.
1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone has several applications across different fields:
The ongoing research into this compound's properties underscores its significance in drug development and synthetic chemistry.
The structural fusion of isoxazole and pyridine represents a landmark achievement in heterocyclic chemistry, with roots tracing back to fundamental discoveries in both ring systems. Pyridine was first isolated by Thomas Anderson in 1846 from bone oil, while its structural elucidation was accomplished by Wilhelm Körner and James Dewar in the late 19th century [3]. Isoxazoles gained prominence through early 20th-century cycloaddition chemistry, but the deliberate synthesis of fused isoxazolo[5,4-b]pyridine systems emerged much later as chemists sought to leverage synergistic bioactivity. The development of 1-(isoxazolo[5,4-b]pyridin-3-yl)ethanone exemplifies this progression – a hybrid scaffold designed to incorporate the hydrogen-bonding capability of the isoxazole ring with the electron-deficient, membrane-permeable pyridine nucleus [6].
Table 1: Molecular Identity of 1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone
Property | Value |
---|---|
CAS Registry Number | 1267001-51-3 |
IUPAC Name | 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone |
Molecular Formula | C₁₀H₈N₂O₂ |
Molecular Weight | 188.18 g/mol |
SMILES | CC(C1=CC(C2=CC=NC=C2)=NO1)=O |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 2 |
The strategic fusion of these rings addressed key limitations of monocyclic heterocycles: poor metabolic stability and limited target engagement diversity. Early synthetic routes relied on multi-step sequences with low regioselectivity, but modern approaches like tandem Knoevenagel/Michael additions have enabled efficient, chemoselective assembly of complex derivatives [2]. This historical evolution reflects a broader trend in medicinal chemistry toward rationally designed hybrid heterocycles with optimized physicochemical and pharmacological profiles.
The isoxazole-pyridine fusion creates a uniquely privileged scaffold in drug design due to three synergistic properties: bioisosteric versatility, enhanced target engagement, and optimized pharmacokinetics. Pyridine-containing scaffolds feature in over 7,000 clinically active molecules, including blockbuster drugs like imatinib (anticancer) and atazanavir (antiviral) [3]. Isoxazoles contribute exceptional three-dimensionality and metabolic stability, evidenced by their presence in antibacterial (sulfamethoxazole), anti-inflammatory (parecoxib), and immunosuppressant (leflunomide) agents [9]. Their fusion creates a planar, electron-deficient system with multiple hydrogen-bonding sites ideal for interacting with biological targets.
Table 2: Therapeutic Applications of Isoxazole- and Pyridine-Containing Drugs
Therapeutic Area | Pyridine-Based Drug | Isoxazole-Based Drug | Key Structural Features |
---|---|---|---|
Antibacterial | Cefepime (4th gen cephalosporin) | Sulfamethoxazole | Thiazole-pyridine fusion; Isoxazole substitution |
Antiviral | Atazanavir (HIV protease inhibitor) | - | Pyridine as H-bond acceptor; Isoxazole ring missing |
Immunomodulation | - | Leflunomide | - ; Cyano-isoxazole pharmacophore |
Anti-inflammatory | - | Parecoxib (COX-2 inhibitor) | - ; Sulfonamide-isoxazole |
Anticancer | Imatinib (tyrosine kinase inhibitor) | - | Pyrimidine-pyridine core; Isoxazole ring missing |
The acetyl substitution at the 3-position of the isoxazole ring in 1-(isoxazolo[5,4-b]pyridin-3-yl)ethanone introduces a crucial structural handle for derivatization. This ketone functionality enables:
Additionally, the pyridine nitrogen enhances blood-brain barrier permeability – a critical feature for CNS-targeting agents – while the isoxazole oxygen provides metabolic resistance to oxidative degradation. This combination delivers balanced lipophilicity (calculated logP ≈ 1.2) and polar surface area (~50 Ų), making derivatives promising candidates for oral administration [6] [9].
1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone serves as a versatile molecular platform for generating multi-target therapeutics. Recent applications demonstrate three strategic roles in drug design:
The compound’s structural features enable simultaneous modulation of multiple disease pathways. In Alzheimer’s research, indole-isoxazole-pyridine hybrids derived from this core demonstrated triple-target activity: acetylcholinesterase inhibition (IC₅₀ = 29.46 ± 0.31 µM), BACE1 suppression (IC₅₀ = 2.85 ± 0.09 µM), and Fe³⁺ chelation [7]. Molecular dynamics revealed key interactions:
In anticancer drug design, pyridine-isoxazole hybrids mimicking sorafenib’s pharmacophore have shown potent VEGFR-2 inhibition. The scaffold provides:
Table 3: Biological Activities of Key Derivatives
Derivative Structure | Biological Target | Potency | Key SAR Insight |
---|---|---|---|
5d (3-OMe phenylhydrazone) [7] | AChE | IC₅₀ = 29.46 ± 0.31 µM | meta-OMe enhances AChE selectivity vs ortho |
5k (3-NO₂ phenylhydrazone) [7] | AChE | IC₅₀ = 45.57 µM | Strong EWGs maintain activity but reduce selectivity |
VIIb (sulfonamide hybrid) [8] | VEGFR-2 / Cancer cell lines | GI₅₀ = 1.06–8.92 µM | Pyridine replacement maintains kinase affinity |
Spirooxindole derivatives [2] | Antiviral targets | Not quantified | Spiro-fusion broadens activity spectrum |
The scaffold supports diverse functionalization strategies critical for SAR exploration:
Recent synthetic advances include chemoselective tandem reactions like the Brønsted acid-catalyzed Knoevenagel/Michael addition, enabling efficient construction of spirooxindole derivatives with yields exceeding 85% [2]. This atom-economic approach demonstrates the scaffold’s compatibility with green chemistry principles while generating structural complexity essential for probing diverse biological targets.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9